
Octamethyltetrasiloxane-1,7-diol
Overview
Description
Octamethyltetrasiloxane-1,7-diol, also known as 1,1,3,3,5,5,7,7-Octamethyltetrasiloxan-1,7-diol, is a chemical compound with the molecular formula C8H26O5Si4 . It has an average mass of 314.631 Da and a monoisotopic mass of 314.085724 Da .
Molecular Structure Analysis
Octamethyltetrasiloxane-1,7-diol contains a total of 42 bonds, including 16 non-H bonds, 6 rotatable bonds, and 2 hydroxyl groups .
Physical And Chemical Properties Analysis
Octamethyltetrasiloxane-1,7-diol has a density of 1.0±0.1 g/cm3, a boiling point of 267.2±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 58.7±6.0 kJ/mol and a flash point of 115.4±22.6 °C . The compound has a molar refractivity of 82.3±0.3 cm3, a polar surface area of 68 Å2, and a molar volume of 317.6±3.0 cm3 .
Scientific Research Applications
Acid-Catalyzed Condensation
Octamethyltetrasiloxane-1,7-diol is involved in acid-catalyzed condensation reactions. A study by Cypryk and Sigwalt (1994) investigated its condensation catalyzed by triflic acid in CH2Cl2 solution, revealing complex kinetic dependencies and the role of silanol group assistance in the condensation mechanism (Cypryk & Sigwalt, 1994).
Catalytic Equilibration
Chiang (1963) explored the catalytic equilibration of Octamethyltetrasiloxane with hexamethyldisiloxane using sulfuric acid, observing significant differences in product properties based on the concentration of the acid used (Chiang, 1963).
Stereolithography 3D Printing
Huang et al. (2019) synthesized diepoxycyclohexylethyl octamethyltetrasiloxane for use in a photosensitive resin, demonstrating its effectiveness in 3D printing with high accuracy and low shrinkage (Huang et al., 2019).
Synthesis of Aliphatic Diamines and Diimides
Boutevin, Guida-Pietrasanta, and Robin (1989) synthesized telechelic oligo(dimethylsiloxane)s with end groups derived from octamethyltetrasiloxane, contributing to the development of aliphatic diamines and diimides (Boutevin, Guida-Pietrasanta, & Robin, 1989).
Sequence-Defined Oligo(Dimethylsiloxane-co-Diphenylsiloxane)s
Kawatsu et al. (2020) reported the use of octamethyltetrasiloxane as a precursor in the synthesis of sequence-defined oligo(dimethylsiloxane-co-diphenylsiloxane)s, useful in material science applications (Kawatsu et al., 2020).
Equations of State for Siloxanes
Colonna, Nannan, and Guardone (2008) developed technical equations of state for siloxanes including octamethyltetrasiloxane, enhancing our understanding of their thermodynamic properties (Colonna, Nannan, & Guardone, 2008).
Conformational Mobility in Solid State
Emeis, Cantow, and Möller (1984) studied octamethyltetrasiloxane's conformational mobility in the solid state, providing insights into its molecular behavior and potential applications in materials science (Emeis, Cantow, & Möller, 1984).
Safety and Hazards
Octamethyltetrasiloxane-1,7-diol is a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H26O5Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERNMKKMBJGSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H26O5Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062834 | |
| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octamethyltetrasiloxane-1,7-diol | |
CAS RN |
3081-07-0 | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of siloxane chain length on the acid-catalyzed condensation of siloxanediols?
A1: The research indicates that the rate of acid-catalyzed condensation decreases as the siloxane chain length increases. This trend was observed for chains up to at least 9 SiO units long []. This suggests that steric hindrance or conformational factors may play a role in the reaction mechanism as the chain length increases.
Q2: How does the solvent environment influence the acid-catalyzed condensation of octamethyltetrasiloxane-1,7-diol?
A2: The study specifically investigates the reaction kinetics in dichloromethane (CH2Cl2) solution []. While the research doesn't directly compare different solvents, it highlights that the mechanism in CH2Cl2 is complex and influenced by equilibria involving the acid catalyst (triflic acid), silanol groups, and water. This suggests that solvent polarity and its ability to participate in hydrogen bonding could significantly impact the reaction rate and pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




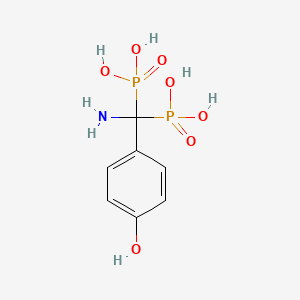
![Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate](/img/structure/B1218350.png)

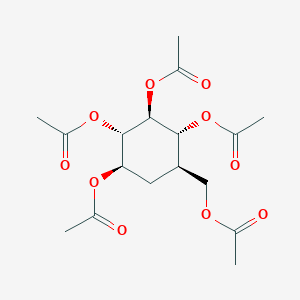
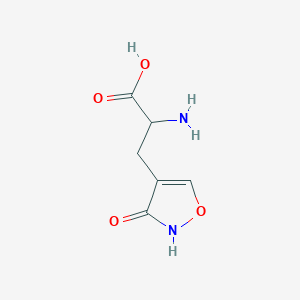


![[(2R)-3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1218362.png)
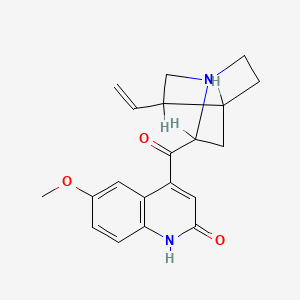
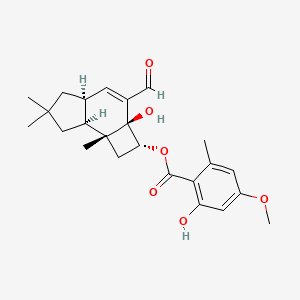

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2,6,8-trioxo-7,9-dihydropurin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1218369.png)
